molecular formula C14H11NO3 B14411948 Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- CAS No. 83915-70-2

Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)-

Cat. No.: B14411948
CAS No.: 83915-70-2
M. Wt: 241.24 g/mol
InChI Key: NXUBDSJOSBLAMH-ZIAGYGMSSA-N
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Description

Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain. This particular compound features a nitrophenyl group and a phenyl group attached to the oxirane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic asymmetric epoxidation. Catalysts like Jacobsen’s catalyst can be used to achieve high enantioselectivity. The process involves the use of environmentally benign oxidants and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The strained ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Oxidation: The phenyl group can undergo oxidation under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiol-substituted products.

    Reduction: Formation of 2-(2-aminophenyl)-3-phenyl-oxirane.

    Oxidation: Formation of phenyl ketones or carboxylic acids.

Scientific Research Applications

Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- involves its high reactivity due to the strained three-membered ring. The compound can interact with nucleophiles, leading to ring-opening reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanes: Similar three-membered ring structure but with carbon atoms.

    Aziridines: Three-membered rings with a nitrogen atom.

    Oxaziridines: Contain both oxygen and nitrogen in the three-membered ring.

Uniqueness

Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is unique due to its specific substituents (nitrophenyl and phenyl groups) and its chiral nature. This makes it particularly valuable in asymmetric synthesis and studies involving chiral interactions.

Properties

CAS No.

83915-70-2

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

(2R,3R)-2-(2-nitrophenyl)-3-phenyloxirane

InChI

InChI=1S/C14H11NO3/c16-15(17)12-9-5-4-8-11(12)14-13(18-14)10-6-2-1-3-7-10/h1-9,13-14H/t13-,14-/m1/s1

InChI Key

NXUBDSJOSBLAMH-ZIAGYGMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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